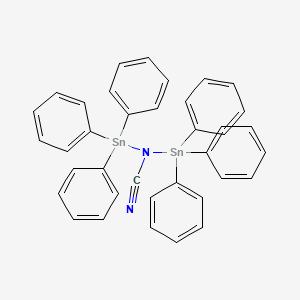
Bis(triphenylstannyl)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(triphenylstannyl)cyanamide is an organotin compound characterized by the presence of two triphenylstannyl groups attached to a cyanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(triphenylstannyl)cyanamide typically involves the reaction of triphenylstannyl chloride with cyanamide under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the cyanamide, followed by the addition of triphenylstannyl chloride to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Bis(triphenylstannyl)cyanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the cyanamide moiety is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The organotin groups can undergo oxidation and reduction, altering the oxidation state of the tin atoms.
Coordination Chemistry: The cyanamide moiety can coordinate with metal ions, forming complex structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, isothiocyanates, and various nucleophiles. Reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and bases like sodium hydride .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with halides can produce substituted cyanamides, while coordination with metal ions can lead to the formation of metal-cyanamide complexes .
Scientific Research Applications
Bis(triphenylstannyl)cyanamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and coordination chemistry to form complex structures.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research into the potential therapeutic applications of organotin compounds includes exploring their use as anticancer agents.
Industry: This compound is investigated for its potential use in materials science, particularly in the development of new polymers and catalysts
Mechanism of Action
The mechanism of action of bis(triphenylstannyl)cyanamide involves its ability to interact with various molecular targets through coordination and substitution reactions. The cyanamide moiety can act as a ligand, coordinating with metal ions and influencing their reactivity. The triphenylstannyl groups can undergo redox reactions, altering the compound’s overall chemical behavior .
Comparison with Similar Compounds
Similar Compounds
Triphenylstannyl Cyanamide: Similar in structure but with only one triphenylstannyl group.
Bis(triphenylstannyl)carbodiimide: Contains a carbodiimide moiety instead of a cyanamide.
Triphenylstannyl Isocyanate: Features an isocyanate group instead of a cyanamide.
Uniqueness
Bis(triphenylstannyl)cyanamide is unique due to the presence of two triphenylstannyl groups, which enhance its reactivity and coordination capabilities. This dual functionality allows it to participate in a wider range of chemical reactions and form more complex structures compared to similar compounds .
Properties
CAS No. |
93671-50-2 |
|---|---|
Molecular Formula |
C37H30N2Sn2 |
Molecular Weight |
740.1 g/mol |
IUPAC Name |
bis(triphenylstannyl)cyanamide |
InChI |
InChI=1S/6C6H5.CN2.2Sn/c6*1-2-4-6-5-3-1;2-1-3;;/h6*1-5H;;; |
InChI Key |
NLTOPLUGJNBVEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)N(C#N)[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















